Cas no 660423-57-4 (4-Pyridazinecarboxylic acid, 3,5-diphenyl-, methyl ester)
660423-57-4 structure
Product Name:4-Pyridazinecarboxylic acid, 3,5-diphenyl-, methyl ester
CAS-nummer:660423-57-4
MF:C18H14N2O2
MW:290.315964221954
CID:1707368
PubChem ID:10108275
Update Time:2025-04-21
4-Pyridazinecarboxylic acid, 3,5-diphenyl-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Pyridazinecarboxylic acid, 3,5-diphenyl-, methyl ester
- HICZHPFZMDTJBP-UHFFFAOYSA-N
- BDBM50173672
- 3,5-Diphenyl-pyridazine-4-carboxylic acid methyl ester
- GABRA5-agonist-6
- DB-158364
- Methyl 3,5-diphenylpyridazine-4-carboxylate
- CHEMBL364740
- SCHEMBL2652800
- 660423-57-4
- GLXC-04023
-
- Inchi: 1S/C18H14N2O2/c1-22-18(21)16-15(13-8-4-2-5-9-13)12-19-20-17(16)14-10-6-3-7-11-14/h2-12H,1H3
- InChI-sleutel: HICZHPFZMDTJBP-UHFFFAOYSA-N
- LACHT: O(C)C(C1=C(C2C=CC=CC=2)N=NC=C1C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 290.10562
- Monoisotopische massa: 290.105527694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 362
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 52.1Ų
Experimentele eigenschappen
- PSA: 52.08
4-Pyridazinecarboxylic acid, 3,5-diphenyl-, methyl ester Gerelateerde literatuur
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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